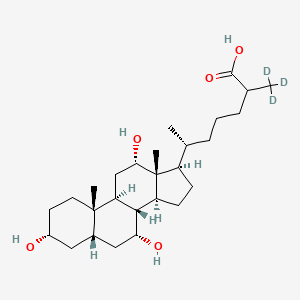![molecular formula C18H31N6O13P3 B12417272 [[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine” is a complex organic molecule with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazin-7-yl group, a cyano group, and multiple hydroxyl and phosphoryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the pyrrolo[2,1-f][1,2,4]triazin-7-yl intermediate. This intermediate is then subjected to a series of reactions to introduce the cyano group, hydroxyl groups, and phosphoryl groups. The final step involves the addition of N,N-diethylethanamine to form the complete compound.
Preparation of Pyrrolo[2,1-f][1,2,4]triazin-7-yl Intermediate: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source.
Addition of Hydroxyl and Phosphoryl Groups: These groups are introduced through phosphorylation reactions, often using phosphoryl chloride or similar reagents.
Final Assembly: The final step involves the coupling of the intermediate with N,N-diethylethanamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphoryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
The compound has significant potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s antiviral properties make it a promising candidate for drug development, particularly against RNA viruses.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets. In the context of antiviral research, it is believed to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase. This enzyme is crucial for the replication of RNA viruses, and its inhibition can effectively halt the viral life cycle.
類似化合物との比較
Similar Compounds
Remdesivir: A nucleotide analog that also targets RNA-dependent RNA polymerase.
Favipiravir: Another antiviral compound that inhibits viral RNA polymerase.
Molnupiravir: A nucleoside analog with broad-spectrum antiviral activity.
Uniqueness
The compound’s unique structure, particularly the presence of multiple phosphoryl groups and the pyrrolo[2,1-f][1,2,4]triazin-7-yl moiety, distinguishes it from other similar compounds. These structural features may confer enhanced binding affinity and specificity for its molecular targets, potentially leading to improved efficacy and reduced side effects.
特性
分子式 |
C18H31N6O13P3 |
|---|---|
分子量 |
632.4 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C12H16N5O13P3.C6H15N/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;1-4-7(5-2)6-3/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);4-6H2,1-3H3/t7-,9-,10-,12+;/m1./s1 |
InChIキー |
BTCZBCWOZQEOOI-BITRNDABSA-N |
異性体SMILES |
CCN(CC)CC.C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
正規SMILES |
CCN(CC)CC.C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


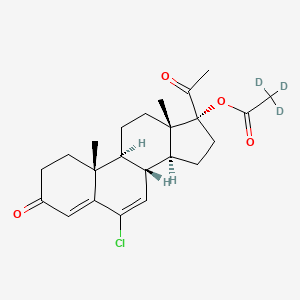



![2-[4-[2-[[1-[2-[[(2S)-1-[[(3S,6S,9R,12S,15S,23S)-9-benzyl-23-carbamoyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricos-15-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]piperidin-4-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12417215.png)
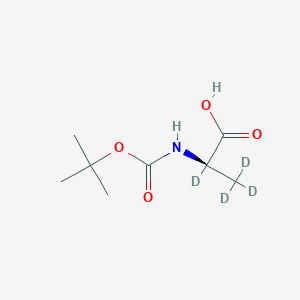
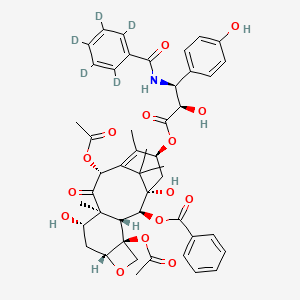
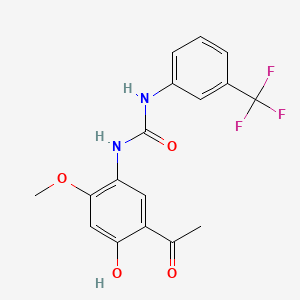



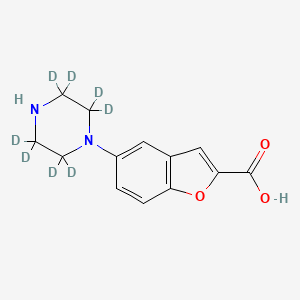
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
